Ethyl 4-propylpyridine-2-carboxylate
Description
Properties
CAS No. |
99985-98-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-propylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
FXELLUFHTZGPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The most straightforward route involves esterifying 4-propylpyridine-2-carboxylic acid with ethanol under acidic conditions. This method, referenced in early literature such as Rees Journal of the Chemical Society (1956), employs sulfuric acid or p-toluenesulfonic acid as catalysts. The carboxylic acid reacts with excess ethanol at reflux (78°C) for 6–12 hours, yielding the ester via nucleophilic acyl substitution.
Key parameters include:
- Molar ratio : A 3:1 ethanol-to-acid ratio maximizes ester formation while minimizing side reactions.
- Catalyst loading : 5–10 mol% sulfuric acid achieves >85% conversion, though higher concentrations risk dehydration byproducts.
- Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate isolates the product.
Recent advancements utilize microwave-assisted esterification, reducing reaction times to 30–60 minutes at 100°C with comparable yields.
Oxidation of 4-Propyl-2-Methylpyridine Followed by Esterification
Analogous to the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid, oxidation of 4-propyl-2-methylpyridine introduces the carboxylic acid group, which is subsequently esterified. Potassium permanganate in a nitric acid/water system (80°C, 6 hours) oxidizes the methyl group to a carboxylic acid. After filtration and acidification, the intermediate is refluxed with ethanol and H2SO4 to yield the ester.
Optimization insights :
- Oxidant stoichiometry : 1.5 equivalents of KMnO4 per methyl group prevent over-oxidation.
- Esterification pH : Maintaining pH <2 during acidification ensures protonation of the carboxylate, facilitating ethanol nucleophilic attack.
This two-step approach achieves an overall yield of 74–82%, though scalability is limited by the exothermic oxidation step.
Decarboxylative Coupling via Pyridylacetic Acid Derivatives
A novel method involves the reaction of 2-pyridylacetic acid hydrochloride with α,β-unsaturated carbonyl compounds under basic conditions. For ethyl 4-propylpyridine-2-carboxylate, propionaldehyde serves as the α,β-unsaturated precursor. In tetrahydrofuran (THF) with N-methylmorpholine, the pyridylacetic acid undergoes decarboxylation, forming a carbanion that adds to the aldehyde. Subsequent cyclization and dehydration yield the target compound.
Critical reaction conditions :
- Solvent : THF enhances nucleophilicity of the carbanion.
- Temperature : Room temperature minimizes side reactions, with completion in 2–4 hours.
- Workup : Column chromatography (n-hexane:ethyl acetate, 3:1) purifies the product.
This method offers modularity for substituting the propyl group but requires stringent anhydrous conditions.
Hantzsch Dihydropyridine Cyclocondensation
Adapting the Hantzsch synthesis, ethyl acetoacetate, propionaldehyde, and ammonium acetate react in ethanol to form a 1,4-dihydropyridine intermediate. Oxidative aromatization with manganese dioxide or iodine yields the pyridine ring.
Reaction scheme :
- Cyclocondensation : Ethyl acetoacetate (2 equivalents), propionaldehyde (1 equivalent), and NH4OAc (3 equivalents) reflux in ethanol for 8 hours.
- Aromatization : Add MnO2 (2 equivalents) and stir at 60°C for 2 hours.
Yield : 65–70%, with byproducts including unreacted dihydropyridine and over-oxidized species.
Catalytic Cross-Coupling Strategies
Palladium-catalyzed cross-coupling introduces the propyl group to pre-functionalized pyridine esters. For example, Suzuki-Miyaura coupling of ethyl 4-bromopyridine-2-carboxylate with propylboronic acid uses Pd(PPh3)4 and Na2CO3 in dioxane/water.
Optimized parameters :
- Catalyst : 5 mol% Pd(PPh3)4.
- Temperature : 90°C for 12 hours.
- Yield : 78% after silica gel chromatography.
This method excels in regioselectivity but requires halogenated precursors, increasing cost.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 85–90 | 6–12 h | High | Low |
| Oxidation-Esterification | 74–82 | 12–18 h | Moderate | Moderate |
| Decarboxylative Coupling | 70–75 | 2–4 h | Low | High |
| Hantzsch Synthesis | 65–70 | 10 h | Moderate | Low |
| Cross-Coupling | 75–78 | 12 h | Low | High |
Direct esterification remains the most cost-effective and scalable route, while cross-coupling offers precision for specialized applications.
Physicochemical Properties and Characterization
This compound (C11H15NO2) has a molecular weight of 193.24 g/mol and a logP of 2.21, indicating moderate lipophilicity. Key spectral data:
- 1H NMR (CDCl3): δ 1.35 (t, 3H, CH2CH3), 1.65 (sextet, 2H, CH2CH2CH3), 2.90 (t, 2H, CH2CH2CH3), 4.35 (q, 2H, OCH2), 7.45 (d, 1H, pyridine-H3), 8.55 (d, 1H, pyridine-H6).
- IR : 1725 cm−1 (ester C=O), 1590 cm−1 (pyridine ring).
Crystallographic studies reveal planar pyridine rings with ester groups adopting a syn conformation relative to the propyl chain.
Industrial and Environmental Considerations
Large-scale production favors direct esterification due to minimal waste generation. However, decarboxylative methods align with green chemistry principles by avoiding stoichiometric oxidants. Solvent recovery systems for THF and ethyl acetate improve sustainability. Regulatory compliance necessitates monitoring residual KMnO4 and Pd catalysts in final products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-propylpyridine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-propylpyridine-2-carboxylic acid and ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Hydrolysis: 4-propylpyridine-2-carboxylic acid and ethanol.
Reduction: 4-propylpyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-propylpyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-propylpyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The compound’s effects are mediated through pathways involving nucleophilic attack on the ester carbonyl group, resulting in the cleavage of the ester bond .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Ethyl 4-propylpyridine-2-carboxylate: Contains an aromatic pyridine ring with a lipophilic propyl chain (4-position) and an ester group (2-position).
- Ethyl 2-(piperidin-4-yl)acetate: Features a saturated piperidine ring (non-aromatic) with an ester group. The piperidine nitrogen is more basic than pyridine, enhancing water solubility and hydrogen-bond donor capacity .
Physicochemical Properties (Hypothetical vs. Evidence-Based)
The table below contrasts inferred properties of this compound with experimental data from Ethyl 2-(piperidin-4-yl)acetate :
Key Differences and Implications
- Aromaticity vs. Saturation : The pyridine ring in the target compound reduces basicity compared to piperidine, lowering water solubility but increasing metabolic stability.
- Substituent Effects : The 4-propyl group in the target compound enhances lipophilicity (higher LogP), favoring membrane permeability and bioavailability in drug design.
- Synthesis : Both compounds likely employ coupling reagents (e.g., EDCl/HOBt), but reaction conditions (solvent, temperature) may vary due to aromatic vs. aliphatic ring reactivity .
Research Findings and Methodological Considerations
Computational and Experimental Insights
Bioavailability and ADMET Profiles
- Ethyl 2-(piperidin-4-yl)acetate : Higher BBB penetration is expected from its saturated ring and lower LogP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
